molecular formula C20H14Cl3N3O3S B12003355 4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide CAS No. 765311-50-0

4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide

Cat. No.: B12003355
CAS No.: 765311-50-0
M. Wt: 482.8 g/mol
InChI Key: IYPRMZFMENGAQJ-WYMPLXKRSA-N
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Description

4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide is a complex organic compound with the molecular formula C20H14Cl3N3O3S This compound is known for its unique structure, which includes a benzenesulfonamide group and a dichlorobenzylidene hydrazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with 2,6-dichlorobenzaldehyde in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and solvents. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzenesulfonamide compounds .

Scientific Research Applications

4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-{[2-(2,6-dichlorobenzylidene)hydrazino]carbonyl}phenyl)benzamide
  • N-(4-{[(2Z)-2-(2,6-Dichlorobenzylidene)hydrazino]carbonyl}phenyl)propanamide

Uniqueness

4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a range of chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

765311-50-0

Molecular Formula

C20H14Cl3N3O3S

Molecular Weight

482.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H14Cl3N3O3S/c21-14-6-10-16(11-7-14)30(28,29)26-15-8-4-13(5-9-15)20(27)25-24-12-17-18(22)2-1-3-19(17)23/h1-12,26H,(H,25,27)/b24-12+

InChI Key

IYPRMZFMENGAQJ-WYMPLXKRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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